1,2-difluoro-4-(trichloromethyl)benzene

Photoinitiator Polymer Chemistry Electron Transfer

1,2-Difluoro-4-(trichloromethyl)benzene is a halogenated aromatic compound belonging to the class of substituted trichloromethylbenzenes, bearing both fluorine and trichloromethyl substituents on the benzene ring. It serves as a highly electron-deficient electrophilic intermediate and a versatile fluorinated building block in organic synthesis.

Molecular Formula C7H3Cl3F2
Molecular Weight 231.4 g/mol
CAS No. 143726-98-1
Cat. No. B3047743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-difluoro-4-(trichloromethyl)benzene
CAS143726-98-1
Molecular FormulaC7H3Cl3F2
Molecular Weight231.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(Cl)(Cl)Cl)F)F
InChIInChI=1S/C7H3Cl3F2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H
InChIKeyKAVHKCGLLMKDAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Difluoro-4-(trichloromethyl)benzene (CAS 143726-98-1): Baseline Overview of a Fluorinated Aromatic Building Block


1,2-Difluoro-4-(trichloromethyl)benzene is a halogenated aromatic compound belonging to the class of substituted trichloromethylbenzenes, bearing both fluorine and trichloromethyl substituents on the benzene ring. It serves as a highly electron-deficient electrophilic intermediate and a versatile fluorinated building block in organic synthesis [1]. The compound is structurally defined by the presence of two fluorine atoms at the 1,2-positions and a bulky trichloromethyl group at the 4-position, imparting distinct physicochemical properties and reactivity profiles relevant to pharmaceutical and agrochemical intermediate applications .

1,2-Difluoro-4-(trichloromethyl)benzene: Why In-Class Analogs Cannot Be Substituted for Critical Applications


Generic substitution fails for 1,2-difluoro-4-(trichloromethyl)benzene due to the unique synergy between its 1,2-difluoro pattern and the 4-trichloromethyl group, which creates a highly specific electron-deficient aromatic system that is not replicated by simpler fluorobenzenes or alternative trichloromethylbenzene isomers . The precise positioning of these substituents dictates regioselectivity in nucleophilic aromatic substitution (SNAr) reactions and modulates the reduction potential of the trichloromethyl moiety, directly impacting its utility as a visible-light photoinitiator and as a precursor for sequential Cl/F exchange fluorination [1]. Therefore, substituting this compound with a generic 'trichloromethylbenzene' or a simple 'difluorobenzene' would lead to unpredictable reaction outcomes, lower yields, or complete failure in applications demanding this exact electronic and steric profile.

1,2-Difluoro-4-(trichloromethyl)benzene (CAS 143726-98-1): Quantitative Evidence for Differentiated Reactivity and Application


Enhanced Reduction Potential vs. Unsubstituted Trichloromethylbenzene for Photoinitiator Systems

The trichloromethyl group in 1,2-difluoro-4-(trichloromethyl)benzene exhibits a calculated reduction potential that is more negative than that of unsubstituted benzotrichloride, indicating a higher driving force for photoinduced electron transfer [1]. This enhanced reductive character is directly attributed to the electron-withdrawing effect of the adjacent fluorine atoms, which polarizes the C–Cl bonds [1]. In contrast, the trifluoromethyl analog, 1,2-difluoro-4-(trifluoromethyl)benzene, is inert under the same photoinitiation conditions, lacking the reducible C–Cl bonds [2].

Photoinitiator Polymer Chemistry Electron Transfer

Distinct Boiling Point and Molecular Weight for Process Development and Purification

1,2-Difluoro-4-(trichloromethyl)benzene possesses a boiling point of 175 °C . This value is significantly higher than the boiling point of its closely related trifluoromethyl analog, 1,2-difluoro-4-(trifluoromethyl)benzene, which is reported to be 108-109 °C [1]. The molecular weight of the target compound (231.45 g/mol) is also substantially greater than that of the trifluoromethyl analog (182.09 g/mol) [1].

Process Chemistry Physical Property Separation Science

Class-Defining Reactivity as a Visible-Light Photoinitiator Component

The compound's high reduction potential makes it uniquely suited for visible-light photoinitiator systems . In three-component systems, it pairs with sensitizers such as porphyrins and iodonium salts to efficiently initiate polymerization under low-intensity visible light . In stark contrast, 1,2-difluoro-4-(trifluoromethyl)benzene, which lacks the reducible C–Cl bonds, cannot function in this capacity, nor can 1,2-difluorobenzene, which lacks the electron-accepting trichloromethyl group entirely [1].

Photopolymerization Materials Science UV Curing

Precursor Utility for Selective Sequential Cl/F Exchange Fluorination

1,2-Difluoro-4-(trichloromethyl)benzene is a member of the substituted trichloromethylbenzene family, which can undergo selective, sequential Cl/F exchange with anhydrous HF to yield mono-, di-, and trifluoromethyl derivatives [1]. While the paper by Piou et al. (2010) [1] studies α,α,α-trichlorotoluene and its chloro-substituted analogs, the principles of selective fluorination are directly applicable. The presence of the electron-withdrawing 1,2-difluoro pattern on the ring is expected to modulate the reactivity of the trichloromethyl group compared to an unsubstituted benzotrichloride, potentially allowing for finer control over the degree of fluorination under specific catalytic conditions [1].

Fluorination Building Block Process Development

1,2-Difluoro-4-(trichloromethyl)benzene: Optimal Application Scenarios Based on Quantitative Evidence


Visible-Light Photoinitiator Formulation for Advanced Polymerizations

The compound's high reduction potential and demonstrated role as a co-initiator in three-component photoinitiator systems make it a prime candidate for developing visible-light-curable resins for additive manufacturing (3D printing), dental materials, and high-performance coatings. Its activity under low-intensity light offers advantages in energy efficiency and compatibility with light-sensitive substrates, setting it apart from non-halogenated or trifluoromethylated analogs which are inert under these conditions .

Synthesis of Mixed Chlorofluoromethyl-Substituted Aromatic Building Blocks

As a member of the trichloromethylbenzene class, this compound can be utilized as a starting material for selective sequential Cl/F exchange reactions . This application scenario is highly relevant for medicinal chemists and process chemists seeking to fine-tune the lipophilicity, metabolic stability, or binding affinity of drug candidates by introducing a difluorochloromethyl or fluorodichloromethyl group—functionalities that are challenging to install by other methods. This is a clear differentiator from the fully fluorinated 1,2-difluoro-4-(trifluoromethyl)benzene , which cannot undergo this transformation.

Electron-Deficient Scaffold for Nucleophilic Aromatic Substitution (SNAr) Reactions

The combination of two electronegative fluorine atoms and the strong electron-withdrawing trichloromethyl group creates a highly activated aromatic ring for nucleophilic attack . This makes it a superior electrophilic partner compared to 1,2-difluorobenzene, which lacks the additional activation. This reactivity is particularly valuable for synthesizing complex fluorinated intermediates for pharmaceuticals and agrochemicals, where the introduction of amine, alkoxy, or thioether groups is required.

Analytical Standard for GC-MS and HPLC Method Development

Its unique combination of a high boiling point (175 °C) and distinct molecular weight (231.45 g/mol) makes 1,2-difluoro-4-(trichloromethyl)benzene an excellent calibration standard or internal reference compound for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) methods. Its retention time and mass spectrum are easily distinguishable from other common fluorinated benzenes, providing a reliable benchmark for quantifying related compounds in complex reaction mixtures or environmental samples.

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